6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZLBIOLHMGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191908-38-9 | |
| Record name | 6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 6-chloroindanone with ammonia or an amine under reducing conditions. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The key difference lies in the scale of production and the optimization of reaction conditions to ensure high yield and purity. Industrial processes may also involve additional purification steps to meet regulatory standards for pharmaceutical or chemical applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indanamine derivatives
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily recognized for its potential therapeutic effects. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neuropsychiatric disorders.
- Antipsychotic Potential : Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating conditions like schizophrenia and bipolar disorder .
- Anti-inflammatory and Analgesic Effects : Research has suggested that this compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in pain management therapies .
Organic Synthesis
The compound is utilized as an intermediate in various synthetic pathways:
- Synthesis of Complex Organic Molecules : It is involved in reactions that yield substituted indanamine derivatives, which are essential for developing diverse chemical entities used in pharmaceuticals and agrochemicals .
- Functional Group Transformations : The compound can undergo oxidation to form ketones or aldehydes and reduction to yield various amine derivatives, showcasing its versatility as a building block in organic synthesis .
Case Study 1: Development of Antipsychotic Agents
A study explored the synthesis of novel antipsychotic agents using this compound as a key intermediate. The resulting compounds demonstrated significant activity against dopamine receptors, indicating potential for treating schizophrenia .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory properties of derivatives synthesized from this compound. The results showed promising activity against inflammatory markers in vitro, suggesting further exploration could lead to new therapeutic options for inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride with key analogs, focusing on structural features, synthetic methods, and pharmacological properties:
Biological Activity
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁ClN
- Molecular Weight : Approximately 204.1 g/mol
- Structure : The compound features a bicyclic indene framework with a chloro substituent, enhancing its solubility and stability.
Research indicates that this compound interacts with various biological targets:
- Dopamine Receptors : It has shown the ability to modulate dopamine D2 receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and depression .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and analgesic properties, which could be beneficial for conditions involving chronic inflammation.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antipsychotic | Modulates neurotransmitter systems, particularly dopamine receptors. |
| Anti-inflammatory | Exhibits potential in reducing inflammation and pain. |
| Antimicrobial | Investigated for antimicrobial properties against various pathogens. |
| Antiviral | Potential applications in antiviral research have been noted. |
Case Studies and Research Findings
-
Antipsychotic Activity :
- A study explored the interaction of this compound with dopamine receptors. Results indicated that it effectively modulated receptor activity, suggesting its potential as an antipsychotic agent.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases.
-
Antimicrobial Properties :
- Research has shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. It was found to inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
Comparison with Similar Compounds
This compound is structurally similar to other compounds within the indene family. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | Fluorine substitution at position 5 | Enhanced potency against certain targets |
| 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one | Bromine substitution at position 5 | Similar neuropharmacological effects |
| 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | Methyl substitution at position 5 | Varied biological activities |
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent HCl gas release.
- Storage : Store in sealed, desiccated containers at 2–8°C to prevent hygroscopic degradation .
How can researchers resolve low yields in the synthesis of this compound derivatives?
Advanced Research Focus
Low yields often arise from steric hindrance or competing side reactions (e.g., over-reduction of the indene ring). Solutions include:
- Catalyst Screening : Test palladium-on-carbon vs. Raney nickel for selective hydrogenation.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce byproduct formation.
- Kinetic Monitoring : Use in-situ FT-IR to track amine intermediate formation and adjust reaction time .
What analytical methods are validated for assessing the purity of this compound?
Q. Advanced Research Focus
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Monitor at 254 nm; retention time ~6.2 minutes.
- TLC : Employ silica gel plates with a developing solvent of chloroform:methanol (9:1); Rf ≈ 0.4.
- Elemental Analysis : Verify Cl content (theoretical: 32.1%) to confirm stoichiometry .
What pharmacological mechanisms are hypothesized for this compound?
Advanced Research Focus
Structural analogs (e.g., indane-based compounds) suggest potential activity as:
- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) : The chloro-substituted indene may enhance binding to monoamine transporters.
- Anti-inflammatory Agents : Test inhibition of IL-6 or MMP3 in vitro using ELISA assays (IC₅₀ determination) .
How can contradictory solubility data in literature for this compound be reconciled?
Advanced Research Focus
Discrepancies often arise from polymorphic forms or hydration states. To resolve:
- Solubility Profiling : Conduct phase solubility studies in buffers (pH 1–7) and polar solvents (DMSO, ethanol).
- X-ray Diffraction (XRD) : Compare crystal structures of batches to identify hydrate vs. anhydrous forms .
What strategies ensure the stability of this compound under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C-Cl bond.
- Lyophilization : For long-term storage, lyophilize the compound and store under argon .
What chromatographic methods are effective for separating enantiomers of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine.
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (pH 2.5) for enantiomeric resolution (Rs > 1.5) .
How can computational modeling aid in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
